molecular formula C38H28N4O2 B1620374 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- CAS No. 66181-84-8

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-

Cat. No.: B1620374
CAS No.: 66181-84-8
M. Wt: 572.7 g/mol
InChI Key: YFGXHOXJMJBGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its anthracenedione core, substituted with phenylamino groups at positions 1, 4, 5, and 8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- typically involves the reaction of 9,10-anthracenedione with aniline derivatives under specific conditions. One common method includes:

    Starting Material: 9,10-Anthracenedione.

    Reagents: Aniline or substituted anilines.

    Catalysts: Acid catalysts such as sulfuric acid or Lewis acids.

    Solvents: Organic solvents like toluene or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to dihydroanthracene derivatives.

    Substitution: The phenylamino groups can undergo further substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions include various substituted anthracenedione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- involves its interaction with molecular targets such as DNA and proteins. The phenylamino groups facilitate binding to these targets, while the anthracenedione core can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: The parent compound without phenylamino substitutions.

    1,4,5,8-Tetrakis(phenylamino)anthracene: Similar structure but with different substitution patterns.

    Anthraquinone derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,4,5,8-tetraanilinoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N4O2/c43-37-33-29(39-25-13-5-1-6-14-25)21-22-30(40-26-15-7-2-8-16-26)34(33)38(44)36-32(42-28-19-11-4-12-20-28)24-23-31(35(36)37)41-27-17-9-3-10-18-27/h1-24,39-42H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGXHOXJMJBGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)NC6=CC=CC=C6)NC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070430
Record name 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66181-84-8
Record name 1,4,5,8-Tetrakis(phenylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66181-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066181848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4,5,8-tetrakis(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,8-tetrakis(phenylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.